molecular formula C22H13NO6 B3279350 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate CAS No. 691392-48-0

4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate

Cat. No. B3279350
CAS RN: 691392-48-0
M. Wt: 387.3 g/mol
InChI Key: DFHKMHATDHOKFY-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate, also known as NPC1161B, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate involves the inhibition of certain enzymes and proteins that are involved in the growth and survival of cancer cells. 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate also inhibits the activity of NF-κB, a protein that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has both biochemical and physiological effects. 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate is its potential toxicity. Studies have shown that 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate. One area of interest is the development of new and more efficient synthesis methods for 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate. Another area of interest is the study of 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate in combination with other anti-cancer drugs to determine its potential use in combination therapies. Additionally, the study of 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate in other disease models, such as Alzheimer's disease, could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its anti-cancer properties. Studies have shown that 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate has also been studied for its potential use in treating other diseases such as Alzheimer's disease and inflammation.

properties

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-19-17-8-4-5-9-18(17)28-20(14-6-2-1-3-7-14)21(19)29-22(25)15-10-12-16(13-11-15)23(26)27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHKMHATDHOKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-phenylchromen-3-yl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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